

Validating the Downstream Effects of ML364: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: ML364

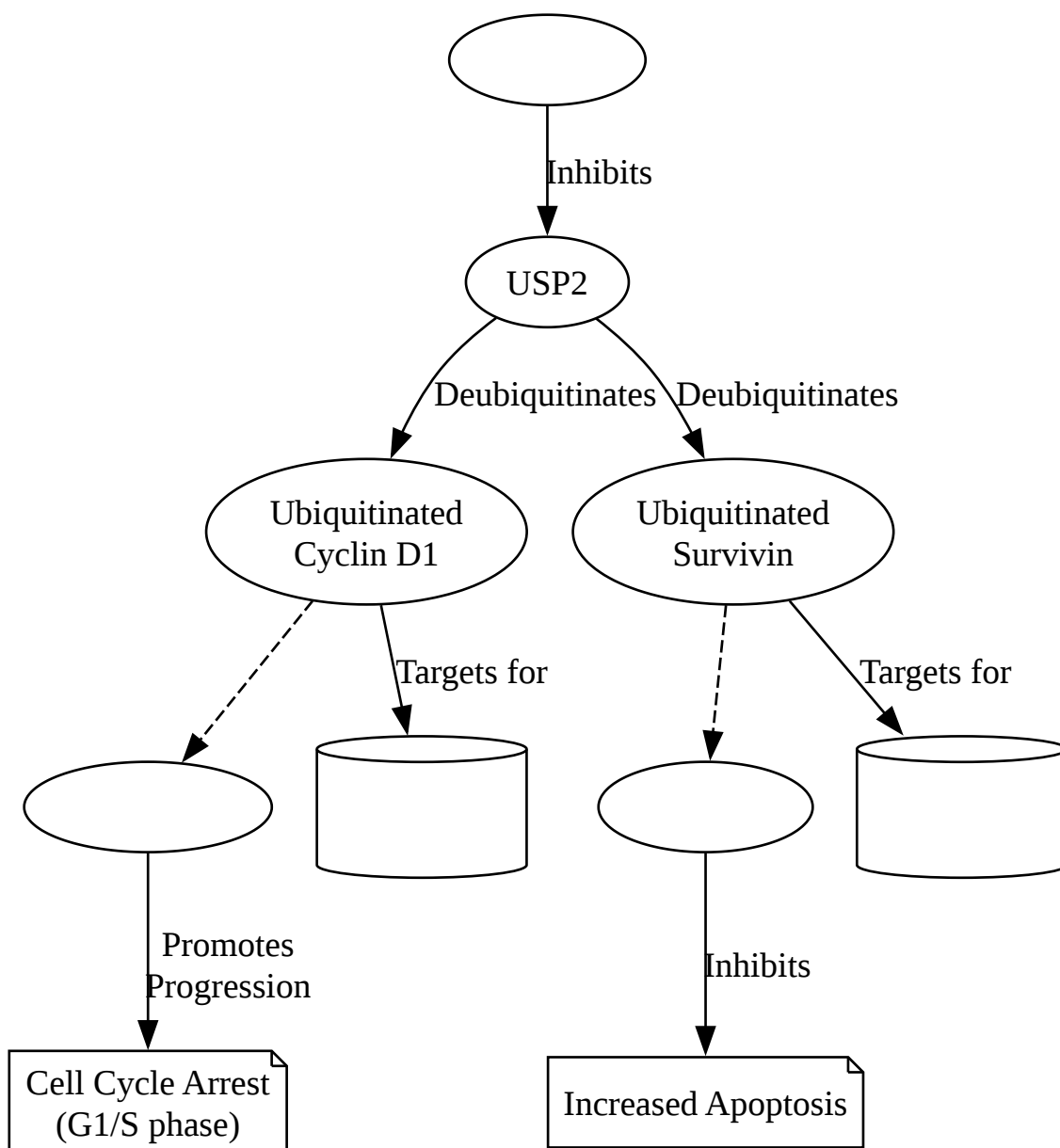
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **ML364**'s performance in modulating its downstream targets, supported by experimental data and detailed protocols. **ML364** is a selective inhibitor of Ubiquitin Specific Peptidase 2 (USP2), a deubiquitinating enzyme implicated in various cellular processes, including cell cycle progression and apoptosis. This guide focuses on the validation of **ML364**'s effects on two key downstream targets: Cyclin D1 and Survivin.

Executive Summary

ML364 effectively induces the degradation of its downstream targets, Cyclin D1 and Survivin, leading to cell cycle arrest and increased sensitivity to apoptosis in cancer cells. This is achieved through the specific inhibition of USP2's deubiquitinating activity. Experimental validation using techniques such as Western blotting and flow cytometry confirms these effects. When compared to other USP2 inhibitors like 6-thioguanine, **ML364** demonstrates potent activity at lower concentrations. This guide provides the necessary data and protocols to evaluate and compare the efficacy of **ML364** in your research.



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Caption: Workflow for validating **ML364**'s effect on Cyclin D1 and Survivin.

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